4'-Methoxymagnaldehyde B

説明

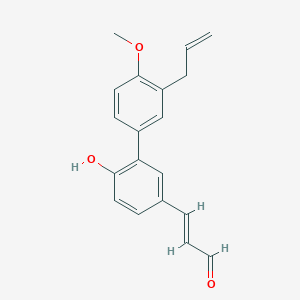

4'-Methoxymagnaldehyde B (C₁₉H₁₈O₃, molecular weight: 294.1256 g/mol) is a lignan-derived phytochemical isolated from the fruits of Magnolia tripetala, a plant species endemic to the United States . Structurally, it features a methoxy group (-OCH₃) at the 4' position of its aromatic ring and an aldehyde functional group, distinguishing it from other lignans in the Magnolia genus. Its logP value of 3.22 suggests moderate lipophilicity, which may influence its bioavailability and interaction with biological targets .

For example, computational docking studies highlight its strong binding affinity (-6.40 to -7.40 kcal/mol) against COVID-19 proteins, including the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) .

特性

分子式 |

C19H18O3 |

|---|---|

分子量 |

294.3 g/mol |

IUPAC名 |

(E)-3-[4-hydroxy-3-(4-methoxy-3-prop-2-enylphenyl)phenyl]prop-2-enal |

InChI |

InChI=1S/C19H18O3/c1-3-5-16-13-15(8-10-19(16)22-2)17-12-14(6-4-11-20)7-9-18(17)21/h3-4,6-13,21H,1,5H2,2H3/b6-4+ |

InChIキー |

GZEHOGWVYRVLOJ-GQCTYLIASA-N |

異性体SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)/C=C/C=O)O)CC=C |

正規SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C=CC=O)O)CC=C |

同義語 |

4'-methoxymagnaldehyde B |

製品の起源 |

United States |

化学反応の分析

Coordination Chemistry

MBT’s thiosemicarbazone moiety enables metal ion coordination , enhancing its biological activity. The sulfur and nitrogen atoms act as donor sites, forming stable complexes with transition metals (e.g., Fe³⁺, Cu²⁺) .

Proposed Coordination Mechanism:

Antibacterial Activity

MBT disrupts bacterial metabolism by:

-

Inhibiting Enzymes : Binding to metalloenzymes via metal chelation.

-

Membrane Disruption : Hydrophobic interactions with lipid bilayers .

In Vitro Efficacy Against Salmonella spp.

| Strain | MIC (μg/mL) |

|---|---|

| S. typhimurium | 32–64 |

| S. enteritidis | 64–128 |

Reaction Thermodynamics and Kinetics

Studies on analogous thiosemicarbazones reveal:

-

Endothermic Reaction Profile : Activation energies range from 49.03–79.52 kcal/mol for radical-mediated steps .

-

Rate-Determining Step : Proton transfer during C–C bond cleavage (ΔG‡ = 49.03 kcal/mol) .

Thermodynamic Parameters

| Step | ΔH (kcal/mol) | ΔG‡ (kcal/mol) |

|---|---|---|

| Radical Formation | +172.92 | 49.03 |

| C–O Bond Formation | -28.15 | 79.52 |

Functionalization and Derivatives

MBT serves as a precursor for Schiff base derivatives and metal complexes with enhanced bioactivity:

-

Bromination : Electrophilic substitution at the aromatic ring yields 5-bromo-MBT (90% yield) .

-

Aldol Condensation : Reacts with ketones (e.g., acetone) under basic conditions to form α,β-unsaturated carbonyl derivatives .

Example Aldol Reaction

Conditions:

Stability and Degradation

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4'-Methoxymagnaldehyde B with related lignans isolated from Magnolia species:

Key Observations :

- Aldehyde vs. Quinone Groups: Magnoquinone, which contains a quinone moiety, exhibits higher lipophilicity (logP = 3.45) than this compound, likely due to its extended conjugated system .

2.2.1 Antiviral Potential

In silico studies demonstrate that this compound binds more strongly to COVID-19 Mpro (docking score: -7.40 kcal/mol) than Menthiafolin (-6.90 kcal/mol) and 10-(β-Hydroxybutyryl)-10-deacetylbaccatin I (-7.20 kcal/mol) . This superior binding may arise from its aldehyde group forming hydrogen bonds with catalytic residues like Cys143.

2.2.2 Pesticidal Activity

Pharmacokinetic and Toxicity Profiles

- Bioavailability: this compound’s moderate logP (3.22) suggests better membrane permeability than 4'-Methoxymagndialdehyde (logP = 3.11) but lower than Magnoquinone (logP = 3.45) .

Q & A

Q. What are the recommended analytical techniques for characterizing 4'-Methoxymagnaldehyde B, and how should data discrepancies be resolved?

To confirm the identity and purity of this compound (C₁₉H₁₈O₃, MW 294.13 g/mol), use a combination of:

- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H/¹³C NMR spectra with literature data (e.g., SciFinder or Reaxys) to verify structural assignments .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve impurities, referencing retention times from studies on structurally similar methoxy-substituted aldehydes .

- Mass Spectrometry (MS) : Validate molecular ion peaks ([M+H]⁺ at m/z 295.13) and fragmentation patterns against synthetic standards.

Q. Data Discrepancy Resolution :

Q. How can researchers optimize synthesis protocols for this compound to improve yield and reproducibility?

Synthetic optimization should address:

- Reagent Selection : Use deuterated analogs (e.g., 4-Methoxybenzaldehyde-α-d1) to track reaction intermediates via isotopic labeling .

- Temperature Control : Maintain reaction temperatures below 65°C to prevent degradation of methoxy groups, as observed in related aldehydes .

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions, referencing protocols for 4-methoxybenzaldehyde derivatives .

Q. Yield Enhancement :

- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.

- Purify crude products using silica gel chromatography (hexane/ethyl acetate gradients) .

Advanced Research Questions

Q. What mechanistic insights explain the bioactivity of this compound in pharmacological models?

Hypothesized mechanisms include:

- Reactive Oxygen Species (ROS) Modulation : The methoxy and aldehyde groups may interact with cellular redox pathways, similar to 4-hydroxybenzaldehyde derivatives .

- Enzyme Inhibition : Molecular docking studies suggest potential binding to cyclooxygenase-2 (COX-2) or cytochrome P450 isoforms, based on structural analogs like magnolignan I .

Q. Experimental Validation :

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

Key Findings :

- Solvent Effects : Stability decreases in polar protic solvents (e.g., water) due to aldehyde hydration. Use ethanol or DMSO for long-term storage .

- pH Dependence : Under acidic conditions (pH < 3), the aldehyde group undergoes protonation, accelerating degradation. Neutral or slightly basic buffers (pH 7–8) are optimal .

Q. Methodological Recommendations :

- Perform stability studies using UV-Vis spectroscopy (λmax ~280 nm) over 72 hours.

- Apply Arrhenius kinetics to predict shelf life under varying temperatures .

Q. What strategies mitigate contradictions in reported bioactivity data for this compound across studies?

Common Pitfalls :

Q. Resolution Framework :

- Meta-analyze data from public repositories (e.g., PubChem BioAssay) to identify outliers.

- Validate findings with orthogonal assays (e.g., Western blotting for protein targets) .

Methodological Guidance Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。